molecular formula C23H23N3O2S2 B2668675 10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 701246-29-9

10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2668675
CAS No.: 701246-29-9
M. Wt: 437.58
InChI Key: ILRNHWQISPZAEF-UHFFFAOYSA-N
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Description

The compound 10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule featuring multiple functional groups, including indole, thioether, and diazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole derivative: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether group: This step typically involves the reaction of the indole derivative with a thiol compound in the presence of a suitable catalyst.

    Construction of the diazatricyclo framework: This complex structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-11-(2-methylprop-2-enyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14(2)12-26-22(28)20-16-7-5-9-18(16)30-21(20)24-23(26)29-13-19(27)25-11-10-15-6-3-4-8-17(15)25/h3-4,6,8H,1,5,7,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRNHWQISPZAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)N3CCC4=CC=CC=C43)SC5=C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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